molecular formula C24H19N3O7S B2703858 ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-89-8

ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2703858
CAS No.: 851951-89-8
M. Wt: 493.49
InChI Key: FVMRBGRQVZRDFL-UHFFFAOYSA-N
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Description

Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a benzodioxole amide group at position 5, a 4-methoxyphenyl group at position 3, and an ethyl carboxylate ester at position 1. Such derivatives are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors, as exemplified in related pyridazine syntheses .

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O7S/c1-3-32-24(30)20-16-11-35-22(25-21(28)13-4-9-17-18(10-13)34-12-33-17)19(16)23(29)27(26-20)14-5-7-15(31-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMRBGRQVZRDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H22N2O7SC_{24}H_{22}N_{2}O_{7}S with a molecular weight of 482.5 g/mol. Its IUPAC name is this compound. The structure features a thieno[3,4-d]pyridazine core which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have shown promising results against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases (G1 or G2/M) depending on the specific structural modifications made to the compounds .

Anti-inflammatory Effects

Compounds containing thieno and pyridazine moieties have been reported to possess anti-inflammatory properties. For example, studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests that this compound may similarly exhibit these beneficial effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thieno and pyridazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Synthesis and Evaluation

A notable study synthesized a series of benzodioxole derivatives and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity using standard assays such as MTT and colony formation assays. The results indicated that certain modifications significantly enhanced their potency against cancer cell lines .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of specific functional groups (e.g., methoxy groups) on the phenyl ring increased the anticancer activity by enhancing lipophilicity and cellular uptake. Moreover, modifications to the amide group were found to influence both potency and selectivity towards cancer cells compared to normal cells .

Data Summary Table

Activity Effect Reference
AnticancerCytotoxic against HeLa, Caco-2, Hep3B
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialActivity against Gram-positive/negative bacteria

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, the compound's structural features allow it to interact with various enzymes and receptors associated with cancer cell signaling pathways .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs .

Mechanisms of Action : The biological activity of this compound is attributed to its ability to modulate various biological targets. It is believed to act as an enzyme inhibitor and receptor antagonist, which can disrupt pathological processes in diseases such as cancer and inflammation .

Synthesis and Characterization

Synthetic Routes : The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to achieve the desired structure. The methods include condensation reactions followed by cyclization processes that yield the thieno[3,4-d]pyridazine framework. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Potential Therapeutic Applications

Therapeutic Area Application Evidence
AnticancerInhibition of tumor growthStudies show significant reduction in cell viability in cancer cell lines .
Anti-inflammatoryReduction of inflammatory markersIn vitro assays indicate inhibition of COX and LOX enzymes .
AntimicrobialPotential against bacterial strainsPreliminary tests suggest activity against certain pathogens .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro through apoptosis induction mechanisms.
  • Case Study 2 : Another research effort focused on the anti-inflammatory effects showed that treatment with this compound reduced edema in animal models by modulating cytokine levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,4-d]Pyridazine Core

Compound A: Ethyl 5-[2-(4-Methoxyphenyl)Acetamido]-4-Oxo-3-[4-(Trifluoromethyl)Phenyl]-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate (CAS: 851951-40-1)

  • Structural Difference : Replaces the benzodioxole amide with a 4-methoxyphenyl acetamido group and introduces a 4-(trifluoromethyl)phenyl substituent at position 3.
  • Synthesis : Similar hydrazine-mediated cyclization pathways, but with trifluoromethylphenyl precursors.

Compound B: Ethyl 5-Amino-3-(4-Aminophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS: 1282448-99-0)

  • Structural Difference: Features amino groups at positions 5 and 4-aminophenyl at position 3 instead of benzodioxole amide and 4-methoxyphenyl.
  • Impact : Increased polarity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability .

Core Heterocycle Modifications

Compound C: 3-Amino-5-Benzoyl-1,2-Dihydropyridazine-4-Carbonitrile (Synthesized in )

  • Structural Difference: Replaces the thieno[3,4-d]pyridazine core with a simpler dihydropyridazine system and lacks the thiophene ring.
  • Impact : Reduced aromatic conjugation and planar rigidity, leading to weaker π-π stacking interactions in target binding .
  • Synthesis Data : Yield: 65%; Melting Point: 227–229°C; IR confirms NH₂ (3409 cm⁻¹), CN (2200 cm⁻¹), and CO (1608 cm⁻¹) .

Compound D : 5-Phenyl-4,7-Dihydro-1H-Pyrazolo[3,4-c]Pyridazin-3-Ylamine (Synthesized in )

  • Structural Difference: Pyrazolo[3,4-c]pyridazine core instead of thieno[3,4-d]pyridazine.

Pharmacophore Hybrids

Compound E: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate (From )

  • Structural Difference : Combines pyrazolo[3,4-d]pyrimidine with a chromen-4-one system and thiophene carboxylate.

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound Thieno[3,4-d]pyridazine 5-Benzodioxole amide, 3-4-methoxyphenyl Not reported Not reported High lipophilicity, potential CNS activity
Compound A Thieno[3,4-d]pyridazine 5-4-Methoxyphenyl acetamido, 3-CF₃Ph Not reported Not reported Enhanced metabolic stability
Compound B Thieno[3,4-d]pyridazine 5-NH₂, 3-4-aminophenyl Not reported Not reported High polarity, improved solubility
Compound C Dihydropyridazine 3-NH₂, 5-benzoyl, 4-CN 227–229 65 Moderate rigidity, weak π-π stacking
Compound D Pyrazolo[3,4-c]pyridazine 5-Ph, 3-NH₂ Not reported 55 Kinase inhibition potential

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Assign protons and carbons in the benzodioxole, methoxyphenyl, and thieno-pyridazine moieties. For example, the 4-methoxyphenyl group shows distinct singlet peaks near δ 3.8 ppm for the OCH3_3 group .
  • HRMS : Confirm molecular weight (e.g., [M+Na]+^+ ion observed at m/z 354.0526 for a related compound) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}).
  • X-ray diffraction : Resolve crystal packing and confirm bond lengths/angles in the heterocyclic core .

What experimental strategies optimize reaction yields in heterocyclic ring formation?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. A flow-chemistry approach, as used in diphenyldiazomethane synthesis, can enhance reproducibility and scalability .
  • Catalyst screening : Palladium or copper catalysts may improve cyclization efficiency. For example, Suzuki-Miyaura coupling could introduce the 4-methoxyphenyl group .
  • In situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and adjust reaction kinetics.

In one study, optimizing solvent polarity (e.g., DMF vs. THF) increased thieno-pyridazine yields from 45% to 72% .

How can researchers evaluate this compound’s potential as an adenosine receptor modulator?

Q. Advanced

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-CCPA for A1_1 receptors) to measure IC50_{50} values. Structural analogs have shown sub-micromolar affinity, suggesting the benzodioxole group enhances binding .
  • Functional assays : Assess cAMP inhibition in HEK293 cells expressing recombinant receptors to determine agonist/antagonist activity.
  • Molecular docking : Model interactions with adenosine receptor active sites (e.g., π-π stacking between the methoxyphenyl group and Tyr271 in A1_1 receptors).

For example, ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno-pyridazine derivatives exhibited A1_1 receptor antagonism with IC50_{50} < 1 μM, indicating therapeutic potential .

What computational methods support the analysis of this compound’s stability and reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • Molecular dynamics (MD) simulations : Model solvation effects and degradation pathways in aqueous or lipid environments.
  • pKa prediction : Tools like MarvinSuite estimate ionization states affecting solubility and bioavailability.

Studies on similar thieno-pyridazines revealed that electron-withdrawing groups (e.g., carbonyl) reduce HOMO energy, enhancing oxidative stability .

How should researchers design crystallization trials to obtain high-quality single crystals for X-ray analysis?

Q. Advanced

  • Solvent screening : Use vapor diffusion (e.g., methanol/water mixtures) to induce slow crystallization.
  • Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to control nucleation.
  • Additives : Introduce trace co-solvents (e.g., DMSO) to improve crystal morphology.

In a related study, ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-pyrrolo-pyrimidine crystals grown in ethyl acetate/hexane (1:3) yielded a 0.054 R-factor structure .

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